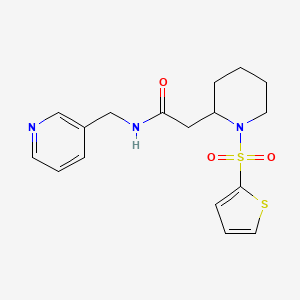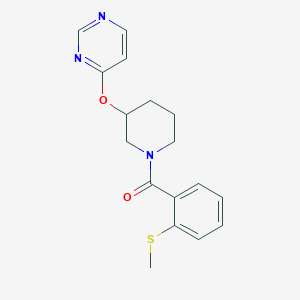
4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is an organic compound. It contains a benzamide group, an ethyl group, an isobutyl group, and a tetrahydroquinoline group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzamide derivative with a tetrahydroquinoline derivative. The exact synthesis route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and tetrahydroquinoline groups would likely contribute to the compound’s rigidity, while the ethyl and isobutyl groups could provide some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The benzamide group could participate in reactions typical of amides, such as hydrolysis or condensation. The tetrahydroquinoline group could be involved in reactions typical of amines and cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The structural motif of 4-oxoquinolines, including derivatives similar to the specified compound, has been associated with a range of pharmacological activities, such as antibacterial and antiviral properties. The presence of a carboxamide unit linked to the 4-oxoquinoline core is particularly noted for its biological significance, demonstrating the relevance of this class of compounds in drug discovery and development efforts (Batalha et al., 2019).
Synthetic Methodology
In synthetic chemistry, derivatives of 4-oxoquinoline have been utilized in various reactions to construct complex molecular architectures. For instance, the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been explored for the synthesis of polycyclic amides, highlighting the versatility of quinoline derivatives in forming diverse heterocyclic structures (Song et al., 2010). Additionally, cobalt-catalyzed oxidative annulations have been developed for efficient synthesis of tetrahydrofuro[2,3-c]isoquinolinones, demonstrating the catalytic capabilities in constructing complex isoquinoline derivatives (Zhang et al., 2021).
Pharmacological Interest
Compounds with the isoquinoline and tetrahydroquinoline frameworks have been evaluated for various biological activities, including antimicrobial effects. Synthesized quinazolines, for instance, have shown potential as antimicrobial agents against a range of bacterial and fungal species, indicating the broad pharmacological applications of these compounds (Desai et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-4-16-5-7-17(8-6-16)22(26)23-19-10-11-20-18(13-19)9-12-21(25)24(20)14-15(2)3/h5-8,10-11,13,15H,4,9,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCBPHJZVBXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2701902.png)
![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)
![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)
![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)

![rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2701910.png)


![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701917.png)


